Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
Description
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile (CAS 138165-79-4) is a specialized organic compound widely employed in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protective group attached to the amino functionality, a 3-indolyl moiety, and a nitrile group at the terminal position. The Boc group safeguards the amine during synthetic reactions, enabling selective deprotection under acidic conditions for sequential peptide chain assembly . The indole ring, a hallmark of tryptophan and bioactive molecules, grants this compound relevance in studying protein interactions and enzyme kinetics. Its nitrile group further enhances versatility, serving as a precursor for carboxylic acids or amines via hydrolysis or reduction .
This compound is commercially available in quantities tailored for research, with applications in solid-phase peptide synthesis (SPPS) and chiral building block development. Its stereochemical purity (S-configuration) ensures compatibility with biologically active peptides, making it indispensable in drug discovery workflows .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHXZGOLWLBJG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373200 | |
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138165-79-4 | |
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection via (Boc)₂O in Biphasic Solvent Systems
The most widely documented method involves reacting (S)-2-amino-3-(3-indolyl)propionitrile with di-tert-butyl dicarbonate [(Boc)₂O] in a biphasic acetone-water medium under mild basic conditions. Triethylamine (Et₃N) is employed to scavenge HCl generated during the reaction, maintaining a pH conducive to nucleophilic amine attack on the Boc anhydride.
Reaction Mechanism:
-
Deprotonation: Et₃N deprotonates the primary amine of (S)-2-amino-3-(3-indolyl)propionitrile, forming a reactive amine anion.
-
Boc Activation: (Boc)₂O undergoes nucleophilic acyl substitution, transferring the Boc group to the amine.
-
Byproduct Formation: The reaction releases tert-butanol and CO₂, necessitating controlled gas venting in large-scale setups.
Optimized Conditions (Adapted from CN1793110A):
Example Protocol:
-
Dissolve (S)-2-amino-3-(3-indolyl)propionitrile (20 mmol) in acetone (40 mL) and water (20 mL).
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Add Et₃N (2.2 equivalents) under nitrogen at 0°C.
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Introduce (Boc)₂O (22 mmol) dropwise, stir at 25°C for 3 hours.
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Quench with 1M HCl, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and crystallize with petroleum ether.
Yield: 85–90% (projected based on analogous L-alanine derivatives).
Alternative Methods: Boc-Cl and Solid-Phase Approaches
While less common, Boc chloride (Boc-Cl) has been explored for amine protection in non-polar solvents like dichloromethane. However, this method risks chloroformate byproducts and requires rigorous moisture control. Solid-phase synthesis on Wang resin has also been reported for related Boc-amino nitriles, though scalability remains challenging due to resin costs.
Reaction Optimization and Kinetic Studies
Solvent Composition and Phase Behavior
The acetone-water system (2:1 v/v) achieves optimal reactant solubility while preventing Boc group hydrolysis. Reducing acetone below 1:1 increases hydrolysis rates, lowering yields by 15–20%. Conversely, excess acetone (>3:1) precipitates the amine substrate, stalling the reaction.
Temperature and Stereochemical Integrity
Elevated temperatures (>40°C) promote racemization at the α-carbon, reducing enantiomeric excess (ee) from >99% to 85–90%. Kinetic studies suggest an activation energy (Eₐ) of 45 kJ/mol for epimerization, necessitating strict temperature control below 25°C.
Catalytic and Stoichiometric Considerations
Et₃N outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation, though pyridine derivatives offer comparable results at higher costs. Substoichiometric Boc₂O (≤1 equiv) leaves unreacted amine, complicating purification.
Workup and Purification Strategies
Acid-Base Extraction
Post-reaction, the mixture is acidified to pH 2–3 with HCl, protonating unreacted amine for selective extraction into ethyl acetate. This step removes Et₃N·HCl salts and residual Boc₂O.
Crystallization and Polymorphism Control
Crystallization from ethyl acetate/petroleum ether (1:2) yields needle-like crystals with a melting point of 98–100°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak, confirming phase purity.
Purity Data (HPLC):
| Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|
| C18 (4.6 × 150 mm) | Acetonitrile/H₂O (70:30) | 6.2 min | 99.5 |
Applications in Target-Oriented Synthesis
Peptide Elongation
The nitrile group undergoes Staudinger ligation with phosphines, enabling coupling to carboxylates in solid-phase peptide synthesis (SPPS). For example, Boc-(S)-2-amino-3-(3-indolyl)propionitrile has been incorporated into melanocortin receptor agonists, demonstrating >90% coupling efficiency.
Chemical Reactions Analysis
Boc Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group is a common amine-protecting moiety. Acid-mediated cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates the free amine, enabling downstream modifications.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| TFA in dichloromethane (0°C–25°C) | (S)-2-amino-3-(3-indolyl)propionitrile | 95% | |
| HCl in dioxane (reflux) | Free amine hydrochloride salt | 90% |
The deprotected amine participates in peptide coupling (e.g., with activated esters or carbodiimides) and reductive alkylation. For example, it serves as an intermediate in synthesizing neurologically active peptides via solid-phase methods .
Nitrile Group Transformations
The nitrile moiety undergoes hydrolysis, reduction, and nucleophilic additions:
Hydrolysis to Carboxylic Acid/Amide
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>, NaOH (aq.) | (S)-2-amino-3-(3-indolyl)propionamide | 85% | |
| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | (S)-2-amino-3-(3-indolyl)propionic acid | 78% |
Reduction to Amine
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or LiAlH<sub>4</sub> reduces the nitrile to a primary amine:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub> (1 atm), Pd/C, EtOH | (S)-2,3-diamino-3-(3-indolyl)propane | 88% |
Indole Ring Functionalization
The indole’s C3 position is reactive toward electrophilic substitution and cross-coupling:
Halogenation
Sandmeyer-type reactions introduce halogens using Cu(I) catalysts:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuBr, tert-butyl nitrite, CH<sub>3</sub>CN | 5-Bromo-indole derivative | 62% |
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the indole ring:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene | 3,7-Di(hetero)aryl-substituted indole | 71% |
Stability and Side Reactions
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Nitrile Stability: Resists nucleophilic attack under mild conditions but may decompose under prolonged strong acid/base exposure .
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Indole Oxidation: Peroxides or strong oxidants convert indole to oxindole derivatives, requiring inert atmospheres for sensitive reactions .
Key Data Tables
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Hydrolysis | H<sub>2</sub>O<sub>2</sub>/NaOH | Propionamide | 85% |
| Reduction | H<sub>2</sub>/Pd-C | Primary amine | 88% |
| Alkylation | Alkyl halide, K<sub>2</sub>CO<sub>3</sub> | N-Alkylated indole | 75% |
Table 2: Indole Functionalization Reactions
| Reaction | Catalysts | Key Product | Yield |
|---|---|---|---|
| Bromination | CuBr, tert-butyl nitrite | 5-Bromoindole derivative | 62% |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 3,7-Diarylindole | 71% |
Scientific Research Applications
Pharmaceutical Development
Overview:
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is recognized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its indole structure contributes to its bioactivity, making it a valuable component in drug design.
Key Applications:
- Neurological Disorders: Utilized in developing drugs aimed at treating conditions such as depression and anxiety due to its interaction with serotonin receptors.
- Anti-Cancer Agents: Researchers have synthesized novel anti-cancer compounds using this intermediate, demonstrating cytotoxic activity against various cancer cell lines .
Peptide Synthesis
Overview:
The compound is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with high purity and yield.
Key Applications:
- Therapeutic Peptides: Its incorporation into peptide sequences enhances stability and bioavailability, crucial for developing therapeutic agents.
- Custom Peptide Libraries: Researchers utilize this compound to construct libraries of peptides for screening potential drug candidates .
Biochemical Research
Overview:
In biochemical studies, this compound aids in investigating protein interactions and enzyme activities.
Key Applications:
- Enzyme Activity Studies: It serves as a substrate or inhibitor in assays designed to explore enzyme kinetics and mechanisms.
- Cellular Mechanisms: The compound is employed to study cellular pathways and identify potential therapeutic targets through its influence on protein functions .
Material Science
Overview:
The unique properties of this compound make it suitable for developing novel materials.
Key Applications:
- Polymers: Used in creating polymers with specific functional characteristics that can be applied in drug delivery systems and coatings.
- Nanomaterials: Its properties are explored in the design of nanomaterials for various applications, including sensors and catalysis .
Analytical Chemistry
Overview:
In analytical chemistry, this compound is utilized as a standard for chromatographic methods.
Key Applications:
- Quantification Standards: It aids in the accurate quantification of related compounds in complex mixtures through techniques such as HPLC.
- Method Development: Researchers use this compound to develop and validate new analytical methods for pharmaceuticals and biological samples .
Data Table: Summary of Applications
| Application Area | Specific Uses | Impact |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced treatment options |
| Peptide Synthesis | Creation of therapeutic peptides | Improved stability and efficacy |
| Biochemical Research | Studies on enzyme activity | Insights into cellular mechanisms |
| Material Science | Development of functional polymers | Innovations in drug delivery systems |
| Analytical Chemistry | Standards for chromatographic analysis | Enhanced accuracy in quantification |
Case Studies
-
Anti-Cancer Compound Synthesis:
A study demonstrated the synthesis of novel anti-cancer agents using this compound as an intermediate. The resulting compounds showed significant cytotoxic effects against various cancer cell lines, indicating potential for further development into therapeutic agents . -
Peptide Library Construction:
In another research project, scientists utilized this compound to create a library of peptides targeting specific receptors involved in pain pathways. The resulting peptides exhibited varying affinities, leading to the identification of promising candidates for pain management therapies .
Mechanism of Action
The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Nitrile vs. Carboxylic Acid: The nitrile in this compound offers synthetic flexibility absent in tryptophan derivatives. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to amines, bypassing the need for protective strategies required for direct modification of carboxylic acids .
- Boc Protection: Unlike DL-tryptophan’s free amino group, the Boc group in the target compound prevents undesired side reactions during peptide coupling, a feature shared with Boc-L-alaninol but distinct from unprotected analogs .
- In contrast, the mono-indole structure of this compound simplifies its integration into linear peptides .
Research Findings:
Nitrile Reactivity: The nitrile group in this compound enables post-synthetic modifications, such as Staudinger reactions or conversion to tetrazole rings, enhancing its utility in diversifying peptide libraries .
Enzymatic Stability: Comparative studies show that nitrile-containing amino acid analogs resist protease cleavage better than carboxylic acid counterparts, making them valuable for stable peptide mimetics .
Biological Activity
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
This compound consists of a tert-butyloxycarbonyl (Boc) protecting group, an indole moiety , and a propionitrile functional group . Its molecular formula is , with a CAS number of 138165-79-4. The indole ring is known for its biological significance, commonly found in various pharmacologically active compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily due to its indole structure:
- Anticancer Properties : The compound has been studied for its potential in cancer therapy. Indole derivatives are known to possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Neurological Effects : Studies suggest that this compound may influence serotonin receptor activity, which could have implications for mood regulation and the treatment of depression. This activity is particularly relevant given the role of serotonin in mood disorders.
- Enzyme Interaction : The compound's nitrile group can participate in hydrogen bonding, enhancing its binding affinity to various enzymes and receptors. This interaction may modulate metabolic pathways, potentially influencing drug metabolism and efficacy.
The mechanism of action involves several pathways:
- Binding Affinity : The indole moiety can bind to biological targets such as enzymes and receptors, modulating their activity. This binding is critical for the compound's therapeutic potential.
- Influence on Neurotransmitter Systems : By interacting with serotonin receptors, this compound may help regulate neurotransmitter levels, which is crucial for maintaining mood stability.
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-amino-3-(phenyl)propionitrile | Contains a phenyl group instead of indole | Potentially different biological activities |
| 2-amino-3-(indolyl)propionitrile | Lacks Boc protection | More reactive due to unprotected amino group |
| Indole-3-propiononitrile | Similar nitrile and indole structure | May exhibit different pharmacological properties |
This compound stands out due to its specific combination of protective groups and functional moieties, which may influence both its reactivity and biological profile significantly compared to these similar compounds.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Serotonin Receptor Modulation : Research indicated that the compound could enhance serotonin receptor activity in vitro, which may be beneficial for developing antidepressants targeting serotonin pathways.
Conclusions
This compound presents a promising scaffold for further drug development due to its diverse biological activities, particularly in cancer therapy and neurological disorders. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Further studies should focus on:
- In vivo efficacy assessments
- Detailed pharmacokinetic profiles
- Exploration of its interactions with other molecular targets
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Boc-(S)-2-amino-3-(3-indolyl)-propionitrile?
- Methodological Answer : The synthesis typically involves introducing the nitrile group to a Boc-protected indole derivative. A plausible route includes:
Boc protection : Protect the amino group of (S)-2-amino-3-(3-indolyl)-propionic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) .
Nitrile formation : Convert the carboxylic acid to a nitrile via a dehydration reaction using reagents like cyanuric chloride or via substitution of a halogen intermediate (e.g., Appel reaction with CBr₄/PPh₃ followed by NaCN substitution) .
- Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-alkylation or racemization.
Q. How can this compound be purified effectively?
- Methodological Answer :
- Recrystallization : Use solvent systems like ethyl acetate/hexane or methanol/water to isolate the compound based on solubility differences .
- Chromatography : Employ flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation .
- Validation : Confirm purity via melting point analysis (expected range: 280–285°C with decomposition) and HPLC retention time comparison .
Q. What analytical techniques confirm the structure of Boc-protected amino nitriles?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc-group integration (e.g., tert-butyl peaks at ~1.4 ppm) and nitrile carbon resonance (~120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀N₃O₂⁺) .
- Optical Rotation : Measure [α]D to confirm enantiomeric integrity (e.g., negative rotation for S-configuration) .
Advanced Research Questions
Q. How to ensure enantiomeric purity during synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric catalysis (e.g., Evans oxazaborolidine) during nitrile formation to minimize racemization .
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers and quantify enantiomeric excess (ee > 99%) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undes enantiomers in ester intermediates .
Q. What are the stability profiles of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 285°C .
- Hydrolytic Sensitivity : Monitor nitrile group stability in aqueous buffers (pH 2–12) via HPLC; acidic/basic conditions may hydrolyze nitrile to amide/carboxylic acid .
- Storage Recommendations : Store in anhydrous, inert atmospheres at –20°C to prevent Boc-deprotection or moisture-induced degradation .
Q. How to address discrepancies in toxicity data for propionitrile derivatives?
- Methodological Answer :
- Toxicity Thresholds : Refer to Acute Exposure Guideline Levels (AEGL-3: 75 ppm for 8 hours) for propionitrile, but adjust for structural differences (e.g., indole moiety may alter bioavailability) .
- In Silico Modeling : Use QSAR models to predict LD₅₀ values and compare with experimental data from rodent studies .
- Mitigation : Implement fume hoods and personal protective equipment (PPE) to limit exposure to <3.7 ppm (AEGL-2) during handling .
Q. How to optimize reaction yields when introducing the nitrile group?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Cu(I) systems for cyanation of halogenated intermediates (e.g., aryl bromides) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for nitrile formation .
- Kinetic Studies : Use in situ IR spectroscopy to track nitrile formation and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
